Biotin-Gastrin-1, human (1-17)

Descripción

BenchChem offers high-quality Biotin-Gastrin-1, human (1-17) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-Gastrin-1, human (1-17) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C107H140N22O34S2 |

|---|---|

Peso molecular |

2342.5 g/mol |

Nombre IUPAC |

(4S)-4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C107H140N22O34S2/c1-54(2)43-73(124-104(160)76(47-59-50-110-64-20-11-9-18-62(59)64)126-106(162)79-21-14-41-129(79)83(133)52-112-94(150)65(28-34-84(134)135)114-81(131)23-13-12-22-80-91-78(53-165-80)127-107(163)128-91)102(158)120-70(33-39-89(144)145)100(156)119-69(32-38-88(142)143)99(155)118-68(31-37-87(140)141)98(154)117-67(30-36-86(138)139)97(153)116-66(29-35-85(136)137)96(152)113-55(3)93(149)123-74(45-57-24-26-60(130)27-25-57)95(151)111-51-82(132)115-75(46-58-49-109-63-19-10-8-17-61(58)63)103(159)121-71(40-42-164-4)101(157)125-77(48-90(146)147)105(161)122-72(92(108)148)44-56-15-6-5-7-16-56/h5-11,15-20,24-27,49-50,54-55,65-80,91,109-110,130H,12-14,21-23,28-48,51-53H2,1-4H3,(H2,108,148)(H,111,151)(H,112,150)(H,113,152)(H,114,131)(H,115,132)(H,116,153)(H,117,154)(H,118,155)(H,119,156)(H,120,158)(H,121,159)(H,122,161)(H,123,149)(H,124,160)(H,125,157)(H,126,162)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H2,127,128,163)/t55-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,91-/m0/s1 |

Clave InChI |

YCAQMDCEUIHYPE-CNCIPMBJSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CCCC[C@H]8[C@@H]9[C@H](CS8)NC(=O)N9 |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C(CCC(=O)O)NC(=O)CCCCC8C9C(CS8)NC(=O)N9 |

Origen del producto |

United States |

Foundational & Exploratory

Biotin-Gastrin-1, Human (1-17): A Comprehensive Technical Guide on Structure, Sequence, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

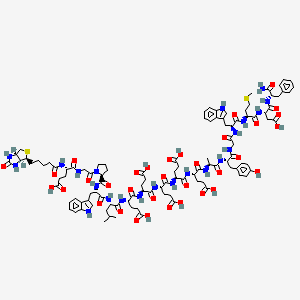

Biotin-Gastrin-1, human (1-17) is a synthetically modified peptide derived from human gastrin-17, a crucial hormone in regulating gastric acid secretion and gastrointestinal mucosal growth. The addition of a biotin (B1667282) molecule at the N-terminus provides a powerful tool for a variety of biomedical research applications, including receptor binding assays, immunohistochemistry, and affinity purification. This document provides an in-depth overview of the structure, sequence, signaling pathways, and experimental applications of Biotin-Gastrin-1, human (1-17).

Structure and Sequence

Biotin-Gastrin-1, human (1-17) is a 17-amino acid peptide with a biotin molecule covalently attached to the N-terminal glutamic acid residue. This modification distinguishes it from the native human Gastrin-17, which features a pyroglutamate (B8496135) at its N-terminus. The N-terminal glutamate (B1630785) is specifically utilized to facilitate the stable conjugation of biotin.[1][2]

Amino Acid Sequence: The primary sequence of Biotin-Gastrin-1, human (1-17) is as follows:

-

One-Letter Code: Biotin-EGPWLEEEEEAYGWMDF-NH2[3]

-

Three-Letter Code: Biotin-Glu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2[3]

Structural Characteristics: The peptide backbone consists of 17 amino acid residues, and the C-terminus is amidated. The biotin moiety is attached to the N-terminal glutamate, providing a high-affinity binding site for streptavidin and its analogues.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 2342.6 g/mol | [3] |

| Purity (by HPLC) | >95% | [3] |

| Form | Lyophilized powder | [2] |

| Storage | -20°C | [2][3] |

Biological Activity and Signaling Pathway

Biotin-Gastrin-1, human (1-17) exerts its biological effects by binding to the cholecystokinin (B1591339) B (CCKB) receptor, a G-protein coupled receptor (GPCR).[4] The CCKB receptor has a high affinity for both gastrin and cholecystokinin (CCK).[4] Upon binding, a conformational change in the receptor initiates a cascade of intracellular signaling events.

The primary signaling pathway activated by the Gastrin-CCKB receptor interaction involves the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Activated PKC can then phosphorylate a variety of downstream target proteins, leading to cellular responses such as gastric acid secretion, cell proliferation, and migration. Additionally, gastrin binding to the CCKB receptor can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell growth and differentiation.[6]

Signaling Pathway Diagram

Caption: Gastrin Signaling Pathway via the CCKB Receptor.

Quantitative Data

While specific binding affinity data (Kd or IC50) for Biotin-Gastrin-1, human (1-17) is not extensively published, studies on similar biotinylated gastrin analogues and the native hormone provide valuable insights. The affinity of gastrin for the CCKB receptor is generally in the nanomolar range. It is important to note that N-terminal modifications, such as biotinylation, can potentially influence binding affinity. However, studies with other biotinylated peptides have shown that with an appropriate spacer, the functional activity can be retained.[7]

| Ligand | Receptor | Binding Affinity (Reported for similar analogues) | Reference |

| Gastrin Analogues | CCKB | Kd in the nM range | [4] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Biotin-Gastrin-1 (1-17)

This protocol outlines a general procedure for the synthesis of Biotin-Gastrin-1 (1-17) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis Workflow.

Detailed Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Phe-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA, and add it to the resin.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

N-terminal Biotinylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, couple biotin to the free N-terminus. An activated form of biotin, such as Biotin-NHS ester, is typically used.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a stable, powdered product.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to characterize the interaction of Biotin-Gastrin-1 (1-17) with the CCKB receptor.

Workflow Diagram:

Caption: Receptor Binding Assay Workflow.

Detailed Methodology:

-

Receptor Preparation: Prepare cell membrane fractions from a cell line known to express the human CCKB receptor.

-

Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin).

-

Incubation: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand that binds to the CCKB receptor (e.g., [125I]-Gastrin) and varying concentrations of the unlabeled competitor, Biotin-Gastrin-1 (1-17).

-

Separation: After incubation to reach equilibrium, rapidly separate the bound from the free radioligand by filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of Biotin-Gastrin-1 that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Applications

The biotin tag on Gastrin-1 (1-17) makes it a versatile tool for various applications:

-

Receptor Visualization: The high affinity of biotin for streptavidin allows for the visualization of CCKB receptors in tissues and cells using streptavidin conjugated to fluorescent dyes or enzymes.[9]

-

Affinity Purification: Biotinylated gastrin can be used to purify the CCKB receptor and its interacting proteins from cell lysates using streptavidin-coated beads.

-

Drug Screening: It can be used in competitive binding assays to screen for novel compounds that target the CCKB receptor.

Conclusion

Biotin-Gastrin-1, human (1-17) is a valuable research tool for studying the gastrin/CCKB receptor system. Its well-defined structure and the presence of the biotin tag enable a wide range of experimental applications, from detailed binding studies to the visualization and purification of its target receptor. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of gastroenterology and oncology.

References

- 1. Reactome | Gastrin binds to CCK-B receptor [reactome.org]

- 2. Biotin-Gastrin-1, human (1-17) - 1 mg [anaspec.com]

- 3. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biology of gut cholecystokinin and gastrin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Gastrin, CCK, Signaling, and Cancer | Annual Reviews [annualreviews.org]

- 7. Biotinylation of a bombesin/gastrin-releasing peptide analogue for use as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Purification of Peptides [protocols.io]

- 9. Visualisation of the gastrin receptor within rat mucosa using a biotinylated gastrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactivity of Biotin-Gastrin-1 Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a peptide hormone, plays a crucial role in the regulation of gastric acid secretion and maintaining the integrity of the gastric mucosa.[1] Its biological effects are primarily mediated through the cholecystokinin (B1591339) B (CCK2) receptor, a G protein-coupled receptor (GPCR).[2][3] The biotinylated form of Gastrin-1, Biotin-Gastrin-1, is a valuable tool in the study of gastrin's physiological and pathophysiological roles, particularly in cancer research where the gastrin/CCK2R axis is often implicated in tumor growth and proliferation.[4][5] This technical guide provides a comprehensive overview of the bioactivity of Biotin-Gastrin-1 peptide, including its interaction with the CCK2 receptor, downstream signaling pathways, and its effects on cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Biotin-Gastrin-1 Peptide and CCK2 Receptor Interaction

Biotin-Gastrin-1 is a biologically active peptide that consists of human Gastrin-1 (a 17-amino acid peptide) with a biotin (B1667282) molecule covalently attached, typically at the N-terminus. This biotin tag allows for sensitive detection and immobilization of the peptide in various assay formats.[6][7]

The primary target of Gastrin-1 is the CCK2 receptor.[2] Gastrin and cholecystokinin (CCK) share a common C-terminal tetrapeptide amide, which is essential for their binding to CCK receptors.[8][9] The CCK2 receptor binds both gastrin and CCK with high affinity.[3]

Quantitative Data: Receptor Binding Affinity

The binding affinity of gastrin and its analogs to the CCK2 receptor has been determined in various studies using competitive binding assays. In these assays, a radiolabeled or fluorescently-labeled ligand competes with unlabeled ligands (like Gastrin-1 or its biotinylated form) for binding to the receptor. The half-maximal inhibitory concentration (IC50) is a common measure of the unlabeled ligand's binding affinity.

| Ligand/Analog | Cell Line | Radioligand | IC50 (nM) | Reference |

| Gastrin Analogue 1 | A431-CCK2R | [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I | 0.69 ± 0.09 | [10] |

| Pentagastrin | A431-CCK2R | [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I | 0.76 ± 0.11 | [10] |

| DOTA-MG11 | A431-CCK2R | [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I | 0.9 ± 0.3 | [11] |

| DOTA-MGS5 | A431-CCK2R | [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I | 0.4 ± 0.2 | [11] |

| Divalent Gastrin Peptide (MGD5) | AR42J cell membranes | ¹¹¹In-APH070 | 1.04 ± 0.16 | |

| Monomeric Gastrin Peptide (APH070) | AR42J cell membranes | ¹¹¹In-APH070 | 5.59 ± 1.46 |

Note: While specific binding data for Biotin-Gastrin-1 was not found in the search results, the biotin tag is generally not expected to significantly alter the binding affinity of the peptide to the CCK2 receptor.

Signaling Pathways Activated by Biotin-Gastrin-1

Upon binding of Biotin-Gastrin-1 to the CCK2 receptor, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades. The CCK2 receptor primarily couples to Gq and Gα12/13 proteins.[1][6]

The activation of these G proteins initiates a series of downstream events:

-

Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][12]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC.[1]

-

Downstream Kinase Cascades: Activated PKC can then phosphorylate a variety of downstream targets, leading to the activation of other kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK), the PI3K/AKT pathway, and Src kinase.[1][6]

-

EGFR Transactivation: The signaling cascade can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[1]

-

Other G Protein Coupling: There is also evidence for CCK2 receptor coupling to other G proteins, such as Gs, which would lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, subsequently activating Protein Kinase A (PKA).[6] Additionally, coupling to G proteins that activate Phospholipase A2 can lead to the release of arachidonic acid.[13]

These signaling pathways ultimately regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[1]

Signaling Pathway Diagram

Bioactivity: Effects on Cellular Processes

The activation of the CCK2 receptor by Biotin-Gastrin-1 leads to significant changes in cellular behavior, most notably affecting cell proliferation and survival.

Cell Proliferation

Gastrin is a well-established trophic factor for various cell types, including normal gastric mucosal cells and certain cancer cells.[4][12] In vitro studies have demonstrated that gastrin stimulates the proliferation of several cancer cell lines in a dose-dependent manner.[12]

| Cell Line | Effect of Gastrin | Quantitative Data | Reference |

| AGS (human gastric adenocarcinoma) | Stimulated growth | Dose-dependent increase in cell number | [12] |

| AGS-GR (AGS cells expressing gastrin receptor) | Inhibited proliferation | Gastrin (1 nM for 72h) suppressed proliferation | |

| AGS-GFP (cocultured with AGS-GR) | Stimulated proliferation | Time and concentration-dependent increase in cell number | |

| AR42J (rat pancreatic acinar) | Increased DNA synthesis | ~1.5-fold increase | |

| GH3 (rat pituitary tumor) | Increased DNA synthesis | ~1.6-fold increase | |

| HT-29 (human colon adenocarcinoma) | Increased DNA synthesis | up to 1.6-fold increase | |

| CHO (Chinese hamster ovary) | Increased DNA synthesis | ~1.8-fold increase | |

| Rat-1 (rat fibroblast) | Increased DNA synthesis | ~3-fold increase | |

| Swiss 3T3 (mouse embryonic fibroblast) | Increased DNA synthesis | ~4-fold increase |

The pro-proliferative effects of gastrin are mediated by the signaling pathways described above, which ultimately lead to the activation of transcription factors and the expression of genes involved in cell cycle progression.[1]

Apoptosis

In addition to promoting proliferation, the gastrin/CCK2R signaling axis can also inhibit apoptosis (programmed cell death).[1] The activation of the PI3K/AKT pathway is a key mechanism through which gastrin exerts its anti-apoptotic effects.[1]

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of Biotin-Gastrin-1 for the CCK2 receptor.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the CCK2 receptor (e.g., A431-CCK2R, AR42J).[10][11]

-

Radioligand: A radiolabeled gastrin analog (e.g., [¹²⁵I][3-iodo-Tyr¹²,Leu¹⁵]gastrin-I).[10]

-

Competitors: Unlabeled Biotin-Gastrin-1 and a reference compound (e.g., unlabeled Gastrin-1 or pentagastrin).[10]

-

Assay Buffer: e.g., HEPES buffered saline solution with 0.1% BSA.[5]

-

Wash Buffer: e.g., ice-cold PBS.

-

Scintillation Fluid and Counter.

-

96-well plates.

Procedure:

-

Cell Preparation: Culture cells to confluency. For adherent cells, membranes can be prepared, or whole cells can be used. For suspension cells, harvest and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competition: Add increasing concentrations of the unlabeled competitor (Biotin-Gastrin-1 or reference compound) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled reference compound (non-specific binding).

-

Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a specific time (e.g., 30 minutes) to allow binding to reach equilibrium.[5]

-

Separation: Rapidly separate bound from free radioligand. For whole cells, this can be done by centrifugation. For membranes, filtration through glass fiber filters is common.

-

Washing: Wash the cells/filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity of the bound ligand in each well using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1]

Materials:

-

Cells: A cell line responsive to gastrin (e.g., AGS cells).[12]

-

Biotin-Gastrin-1: At various concentrations.

-

Culture Medium: Appropriate for the cell line.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.[13]

-

Solubilization Solution: e.g., 40% (vol/vol) dimethylformamide (DMF) in 2% (vol/vol) glacial acetic acid with 16% (wt/vol) sodium dodecyl sulfate (B86663) (SDS), pH 4.7.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Serum Starvation: If necessary, serum-starve the cells for 24 hours to synchronize their cell cycle.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of Biotin-Gastrin-1. Include a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]

-

Solubilization: Remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell proliferation relative to the vehicle control. Plot the percentage of proliferation against the log concentration of Biotin-Gastrin-1 to generate a dose-response curve and determine the EC50 for proliferation.

Conclusion

Biotin-Gastrin-1 is a potent and specific tool for investigating the biological roles of the gastrin/CCK2 receptor system. Its ability to activate a complex network of intracellular signaling pathways makes it a key player in regulating cellular processes such as proliferation and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the gastrin/CCK2R axis in various diseases, particularly in the context of cancer. The use of biotinylated peptides, in conjunction with the described assays, will continue to be instrumental in advancing our understanding of gastrin's multifaceted bioactivity.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. pa2online.org [pa2online.org]

- 5. researchgate.net [researchgate.net]

- 6. synentec.com [synentec.com]

- 7. Visualisation of the gastrin receptor within rat mucosa using a biotinylated gastrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Effect of gastrin on gastric mucosal cell proliferation in man - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gastrin-cholecystokininB receptor expression in AGS cells is associated with direct inhibition and indirect stimulation of cell proliferation via paracrine activation of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT (Assay protocol [protocols.io]

Biotin-Gastrin-1 in Gastrointestinal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and application of Biotin-Gastrin-1 in gastrointestinal research. Gastrin-1, a peptide hormone, plays a crucial role in regulating various physiological processes in the gastrointestinal (GI) tract, primarily through its interaction with the cholecystokinin (B1591339) B (CCK2) receptor. The biotinylation of Gastrin-1 provides a powerful tool for researchers to investigate its molecular interactions, receptor signaling, and cellular functions.

Core Concepts: Gastrin and the CCK2 Receptor

Gastrin is a key regulator of gastric acid secretion from parietal cells and also functions as a growth factor for the gastrointestinal mucosa.[1][2] These effects are mediated through the CCK2 receptor, a G-protein coupled receptor (GPCR) found on various cell types in the stomach, including enterochromaffin-like (ECL) cells and parietal cells.[2][3] The CCK2 receptor binds both gastrin and cholecystokinin (CCK) with high affinity.[4][5]

Quantitative Data for Gastrin Analogs

While specific binding affinity (Kd) and efficacy (EC50) values for Biotin-Gastrin-1 are not extensively documented, the following table summarizes quantitative data for various gastrin analogs and related peptides interacting with the CCK2 receptor. This information provides a valuable frame of reference for the expected activity of Biotin-Gastrin-1.

| Ligand | Receptor/Cell Line | Assay Type | Parameter | Value | Reference |

| Human Gastrin-17 (HG-17) | Rabbit Gastric Mucosal Cells | Histamine Release | EC50 | ~0.2 nM | [7] |

| CCK-8 | Rabbit Gastric Mucosal Cells | Histamine Release | EC50 | ~0.2 nM | [7] |

| [125I]Gastrin | Rat Oxyntic Gland Mucosa | Radioligand Binding | Kd | ~0.4 nM | [8] |

| DOTA-DGlu-Pro-Tyr-Gly-Trp-(N-Me)Nle-Asp-1Nal-NH2 | A431-CCK2R cells | Competition Binding | IC50 | 0.69 ± 0.09 nM | |

| Pentagastrin | A431-CCK2R cells | Competition Binding | IC50 | 0.76 ± 0.11 nM |

Signaling Pathways of the CCK2 Receptor

Upon binding of gastrin, the CCK2 receptor activates several intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.

Experimental Protocols

The biotin (B1667282) moiety of Biotin-Gastrin-1 makes it an ideal tool for a variety of in vitro assays. Below are detailed protocols for two key applications.

Pull-Down Assay to Identify Gastrin-Interacting Proteins

This protocol describes how to use Biotin-Gastrin-1 to isolate and identify proteins that interact with gastrin from a cell lysate.

Materials:

-

Biotin-Gastrin-1

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Cell lysate from gastrointestinal cells expressing the CCK2 receptor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or high salt buffer)

-

Microcentrifuge tubes

-

Rotating shaker

-

Magnetic rack (for magnetic beads)

-

SDS-PAGE and Western blotting reagents or Mass Spectrometry sample preparation reagents

Procedure:

-

Preparation of Cell Lysate:

-

Culture and harvest gastrointestinal cells.

-

Lyse the cells using an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Binding of Biotin-Gastrin-1 to Beads:

-

Wash the streptavidin beads with wash buffer.

-

Incubate the beads with an excess of Biotin-Gastrin-1 in wash buffer for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash the beads several times with wash buffer to remove unbound Biotin-Gastrin-1.

-

-

Incubation with Cell Lysate:

-

Add the cell lysate to the Biotin-Gastrin-1-conjugated beads.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between Gastrin-1 and its binding partners.

-

-

Washing:

-

Pellet the beads (using a magnetic rack or centrifugation).

-

Discard the supernatant.

-

Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer. For analysis by Western blotting, SDS-PAGE sample buffer can be used to directly boil the beads. For mass spectrometry, a non-denaturing elution method may be preferred.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using an antibody against a suspected interacting protein.

-

For identification of unknown interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.

-

Visualization of CCK2 Receptors in Tissue Sections

This protocol outlines a method for visualizing the localization of CCK2 receptors in gastrointestinal tissue sections using Biotin-Gastrin-1.[6]

Materials:

-

Biotin-Gastrin-1

-

Streptavidin conjugated to a fluorescent dye (e.g., FITC, TRITC) or an enzyme (e.g., HRP)

-

Frozen or paraffin-embedded gastrointestinal tissue sections

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Mounting medium

-

Fluorescence microscope or light microscope (for HRP)

Procedure:

-

Tissue Preparation:

-

Prepare thin sections of the gastrointestinal tissue and mount them on microscope slides.

-

If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.

-

-

Antigen Retrieval (if necessary):

-

For some tissues, an antigen retrieval step (e.g., heat-induced epitope retrieval) may be required to unmask the receptor.

-

-

Blocking:

-

Incubate the tissue sections with blocking buffer for at least 1 hour at room temperature to reduce non-specific binding.

-

-

Incubation with Biotin-Gastrin-1:

-

Dilute Biotin-Gastrin-1 to an optimized concentration in blocking buffer.

-

Incubate the tissue sections with the Biotin-Gastrin-1 solution overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the slides several times with wash buffer to remove unbound Biotin-Gastrin-1.

-

-

Incubation with Labeled Streptavidin:

-

Incubate the tissue sections with the fluorescently- or enzymatically-labeled streptavidin diluted in blocking buffer for 1-2 hours at room temperature, protected from light if using a fluorescent conjugate.

-

-

Washing:

-

Wash the slides extensively with wash buffer.

-

-

Visualization:

-

If using a fluorescent conjugate, mount the slides with a mounting medium containing an anti-fade reagent and visualize under a fluorescence microscope.

-

If using an HRP conjugate, incubate with a suitable substrate (e.g., DAB) to generate a colored precipitate and visualize under a light microscope.

-

Conclusion

Biotin-Gastrin-1 is a valuable tool for researchers in the field of gastrointestinal science. Its ability to specifically bind to the CCK2 receptor, combined with the versatility of the biotin-streptavidin system, facilitates a wide range of in vitro studies. While specific quantitative data for this particular molecule is limited, the information provided in this guide on related gastrin analogs, the CCK2 receptor signaling pathway, and detailed experimental protocols offers a solid foundation for its effective use in elucidating the complex roles of gastrin in gastrointestinal health and disease.

References

- 1. Gastrin releasing peptide and gastrin releasing peptide receptor expression in gastrointestinal carcinoid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 4. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 5. Biotinylation of a bombesin/gastrin-releasing peptide analogue for use as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Gastrin" and "CCK" receptors on histamine- and somatostatin-containing cells from rabbit fundic mucosa--I. Characterization by means of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Dual-Pronged Assault: Unraveling the Mechanism of Action of Biotin-Gastrin-1

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Biotin-Gastrin-1 is a chimeric molecule engineered for targeted cancer therapy, leveraging a dual mechanism that combines the cell-proliferating effects of Gastrin-1 with the tumor-targeting capabilities of biotin (B1667282). This guide provides an in-depth exploration of its mechanism of action, detailing the signaling pathways, cellular uptake processes, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this targeted therapeutic agent.

The core principle behind Biotin-Gastrin-1 lies in its ability to selectively engage with cancer cells that overexpress both the cholecystokinin (B1591339) B receptor (CCKBR) and biotin receptors, also known as sodium-dependent multivitamin transporters (SMVTs). Gastrin, a peptide hormone, is a potent growth factor implicated in the proliferation of various cancer cells, while biotin is a vitamin for which rapidly dividing cancer cells exhibit an increased demand.

Section 1: The Gastrin-1 Component - Activating Pro-Proliferative Signaling

The gastrin component of the molecule acts as the agonist, initiating a cascade of intracellular events upon binding to its receptor.

Receptor Binding and G-Protein Activation

Gastrin-1, and by extension Biotin-Gastrin-1, primarily exerts its effects by binding to the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor (GPCR).[1][2][3][4] This receptor has a high affinity for gastrin and its analogues.[5][6] Upon ligand binding, the CCKBR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαq.[1]

Downstream Signaling Cascades

Activation of Gαq initiates multiple downstream signaling pathways that converge to promote cell proliferation and survival.

1.2.1. Phospholipase C (PLC) Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][7]

-

IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4] This increase in intracellular calcium can activate various calcium-dependent enzymes and transcription factors.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4][7] Activated PKC can then phosphorylate a multitude of downstream targets, including proteins involved in cell growth and proliferation.

1.2.2. Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of the CCKBR also leads to the stimulation of the MAPK/ERK cascade.[1][3] This pathway is a central regulator of cell proliferation, differentiation, and survival. The signal is transduced through a series of protein kinases, ultimately leading to the activation of extracellular signal-regulated kinases (ERK1/2). Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as Elk-1, c-Fos, and c-Jun, which in turn regulate the expression of genes involved in cell cycle progression.[1]

1.2.3. Phosphoinositide 3-Kinase (PI3K) Pathway: Gastrin signaling through the CCKBR can also activate the PI3K pathway.[7] PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B). This recruitment to the membrane leads to the activation of Akt, which then promotes cell survival by inhibiting apoptotic proteins and promotes cell growth.

1.2.4. Transactivation of EGFR: Another potential mechanism involves the transactivation of the epidermal growth factor receptor (EGFR).[1] Gastrin can promote the synthesis and processing of heparin-binding EGF-like growth factor (HB-EGF), which in turn can activate the EGFR, leading to the activation of the Ras-MAPK pathway.[1]

Caption: Signaling pathways activated by Biotin-Gastrin-1 binding to CCKBR.

Section 2: The Biotin Component - A Trojan Horse for Targeted Delivery

The biotin moiety serves as a targeting ligand, directing Biotin-Gastrin-1 to cancer cells that overexpress biotin receptors.[8] This targeted delivery is crucial for enhancing the therapeutic index and minimizing off-target effects.

Biotin Receptors (SMVTs) Overexpression in Cancer

Rapidly proliferating cancer cells have a high metabolic rate and an increased demand for vitamins, including biotin.[9] This leads to the overexpression of biotin receptors, specifically the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells, including ovarian, colon, breast, and lung cancers.[8][9]

Cellular Uptake via Receptor-Mediated Endocytosis

Biotin and biotin-conjugated molecules are internalized by cells through receptor-mediated endocytosis.[8][10] The process is initiated by the binding of the biotin ligand to the SMVT. This binding event triggers the formation of endocytic vesicles, which engulf the Biotin-Gastrin-1 molecule and transport it into the cell. This uptake mechanism is a carrier-mediated, Na+-gradient-dependent process.[11][12]

Caption: Cellular uptake of Biotin-Gastrin-1 via biotin receptor-mediated endocytosis.

Section 3: Quantitative Data

| Parameter | Value | Cell Type/System | Reference |

| Gastrin I EC50 | |||

| Gastric epithelial cell proliferation | 6.2 pM | Not Specified | |

| Histamine secretion | 0.014 nM | Not Specified | |

| CCK-B Receptor Antagonist Ki | |||

| L-365,260 | 1.9 nM | Guinea pig stomach gastrin receptor | [13] |

| L-365,260 | 2.0 nM | Guinea pig brain CCK receptor | [13] |

Section 4: Experimental Protocols

The following are generalized protocols for key experiments to characterize the mechanism of action of Biotin-Gastrin-1.

Receptor Binding Assay

Objective: To determine the binding affinity of Biotin-Gastrin-1 to the CCKBR.

Methodology:

-

Cell Culture: Culture a cell line known to express the CCKBR (e.g., AR42J cells).

-

Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction by centrifugation.

-

Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled gastrin analog (e.g., 125I-Gastrin) and increasing concentrations of unlabeled Biotin-Gastrin-1.

-

Separation: Separate the bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive receptor binding assay.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium upon CCKBR activation by Biotin-Gastrin-1.

Methodology:

-

Cell Culture: Seed CCKBR-expressing cells in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: Add varying concentrations of Biotin-Gastrin-1 to the wells.

-

Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the change in fluorescence intensity against the concentration of Biotin-Gastrin-1 to determine the EC50.

Western Blot for ERK Phosphorylation

Objective: To assess the activation of the MAPK/ERK pathway.

Methodology:

-

Cell Treatment: Treat CCKBR-expressing cells with Biotin-Gastrin-1 for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Cellular Uptake Study

Objective: To visualize and quantify the internalization of Biotin-Gastrin-1.

Methodology:

-

Fluorescent Labeling: Conjugate a fluorescent dye to Biotin-Gastrin-1.

-

Cell Treatment: Incubate cancer cells with high and low biotin receptor expression with the fluorescently labeled Biotin-Gastrin-1.

-

Microscopy: Visualize the cellular uptake using fluorescence microscopy or confocal microscopy.

-

Flow Cytometry: Quantify the uptake by analyzing the fluorescence intensity of the cell population using a flow cytometer.

-

Competition Assay: To confirm receptor-mediated uptake, pre-incubate cells with an excess of unlabeled biotin before adding the fluorescently labeled Biotin-Gastrin-1. A decrease in fluorescence would indicate specific uptake.

Biotin-Gastrin-1 represents a sophisticated approach to cancer therapy, combining a well-characterized signaling agonist with a proven tumor-targeting moiety. Its mechanism of action is a coordinated effort: the biotin component ensures selective delivery to cancer cells, after which the gastrin component activates potent pro-proliferative signaling pathways, leading to a targeted therapeutic effect. A thorough understanding of these intricate mechanisms is paramount for the continued development and optimization of this and similar targeted cancer therapies.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. CCKBR | Cancer Genetics Web [cancerindex.org]

- 3. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastrin Releasing peptides | Gastrin Sequences Products [biosyn.com]

- 5. genecards.org [genecards.org]

- 6. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypothetical gastrin-CCKBR signal transduction pathway [pfocr.wikipathways.org]

- 8. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular uptake of biotin: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Uptake of biotin by human hepatoma cell line, Hep G2: a carrier-mediated process similar to that of normal liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Interaction of Biotin-Gastrin-1 with Cholecystokinin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth. Its biological effects are primarily mediated through the cholecystokinin (B1591339) B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R). Gastrin and cholecystokinin (CCK) are structurally related peptides and constitute a family of homologous hormones. Both are physiological ligands for the CCK2R, while the cholecystokinin A receptor (CCK1R) binds sulfated CCK peptides with much higher affinity.[1] The shared C-terminal pentapeptide sequence between gastrin and CCK is essential for their biological activity and receptor binding.

The specific interaction between gastrin and its receptors has been a subject of extensive research, particularly in the context of gastrointestinal cancers where these receptors are often overexpressed. Biotinylated analogs of gastrin, such as Biotin-Gastrin-1, serve as valuable tools for studying these interactions. The biotin (B1667282) moiety allows for sensitive detection and purification, facilitating detailed investigation of receptor binding, localization, and signaling pathways. This guide provides an in-depth overview of the interaction between Biotin-Gastrin-1 and cholecystokinin receptors, summarizing key quantitative data, experimental protocols, and signaling pathways.

Quantitative Data on Ligand-Receptor Interactions

While direct quantitative binding data for Biotin-Gastrin-1 is not extensively available in the public domain, the binding affinities of gastrin and its analogs to cholecystokinin receptors have been well-characterized. It is a reasonable assumption that the addition of a biotin tag, especially with a suitable linker, does not drastically alter the binding affinity of the peptide. The following tables summarize the binding affinities of various relevant ligands to the CCK1 and CCK2 receptors.

Table 1: Binding Affinities (IC50/Kd) of Gastrin Analogs and Related Peptides to CCK2R (Gastrin Receptor)

| Ligand | Cell Line/Tissue | Radioligand | IC50 / Kd (nM) | Reference |

| Novel CCK2R Targeting Peptide Analog | A431-CCK2R cells | [Leu15]gastrin-I (125I) | 0.69 ± 0.09 | [2] |

| Pentagastrin | A431-CCK2R cells | [Leu15]gastrin-I (125I) | 0.76 ± 0.11 | [2] |

| Gastrin | Human Colon Cancer Cells (HT-29) | [3H]L-365,260 | ~120 (approx. from 25-fold less effective than L-365,260) | [3] |

| Cholecystokinin (CCK) | Human Colon Cancer Cells (HT-29) | [3H]L-365,260 | ~960 (approx. from 200-fold less effective than L-365,260) | [3] |

| L-365,260 (CCK-B antagonist) | Human Colon Cancer Cells (HT-29) | [3H]L-365,260 | 4.8 ± 0.7 | [3] |

| L-365,260 (CCK-B antagonist) | Human Pancreatic Cancer Cells (PANC-1) | [3H]L-365,260 | 4.3 ± 0.6 | [4] |

Table 2: Comparative Binding Affinities of Ligands to CCK1R and CCK2R

| Ligand | Receptor Subtype | Relative Affinity/Potency | Reference |

| Sulfated CCK | CCK1R | High (nanomolar range Kd) | [5] |

| Gastrin | CCK1R | Low (micromolar range Kd, 500-1000 fold lower than sulfated CCK) | [5][6] |

| Gastrin | CCK2R | High (nanomolar range) | [5][6] |

| Sulfated CCK | CCK2R | High (nanomolar range, similar to gastrin) | [5][6] |

| Desulfated CCK analogs | CCK2R | High (similar to gastrin and sulfated CCK) | [5] |

Signaling Pathways

Activation of the CCK2 receptor by gastrin initiates a cascade of intracellular signaling events. The CCK2R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including gastric acid secretion, cell proliferation, and differentiation.

Furthermore, gastrin-mediated CCK2R activation can also transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This pathway is a key regulator of cell growth and proliferation.

Experimental Protocols

Synthesis of Biotin-Gastrin-1

Biotin-Gastrin-1 can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. A linker, such as a polyethylene (B3416737) glycol (PEG) spacer, is often incorporated between the biotin molecule and the N-terminus of the gastrin peptide to minimize steric hindrance and preserve the biological activity of the peptide.

Workflow for Biotin-Gastrin-1 Synthesis:

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (IC50) of Biotin-Gastrin-1 for CCK receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cells or membrane preparations expressing CCK1R or CCK2R.

-

Radiolabeled ligand (e.g., 125I-Gastrin or a high-affinity radiolabeled antagonist).

-

Biotin-Gastrin-1 (unlabeled competitor).

-

Binding buffer (e.g., Tris-HCl buffer with MgCl2, bovine serum albumin).

-

Washing buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of Biotin-Gastrin-1 and the receptor preparation. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled standard ligand).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold washing buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Biotin-Gastrin-1 concentration to determine the IC50 value.

Cell-Based Functional Assay (Calcium Mobilization)

This assay measures the functional activity of Biotin-Gastrin-1 by quantifying its ability to induce calcium mobilization in cells expressing CCK2R.

Materials:

-

Cells expressing CCK2R (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Biotin-Gastrin-1.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

-

Cell Plating: Plate CCK2R-expressing cells in a multi-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Stimulation: Add varying concentrations of Biotin-Gastrin-1 to the cells.

-

Measurement: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the Biotin-Gastrin-1 concentration to determine the EC50 value.

Conclusion

Biotin-Gastrin-1 is a valuable molecular probe for investigating the interaction with cholecystokinin receptors, particularly the CCK2R. While direct quantitative binding data for this specific biotinylated peptide is sparse, the well-established high affinity of gastrin for the CCK2R provides a strong foundation for its use in receptor studies. The detailed experimental protocols and an understanding of the downstream signaling pathways outlined in this guide will aid researchers, scientists, and drug development professionals in designing and interpreting experiments aimed at elucidating the role of the gastrin/CCK2R system in health and disease. Further studies are warranted to precisely quantify the binding kinetics of Biotin-Gastrin-1 and to explore its full potential in diagnostics and as a targeting moiety for therapeutic agents.

References

- 1. The biology of cholecystokinin and gastrin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the CCK-B/gastrin-like receptor in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of CCK-B/gastrin receptors in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

A Technical Guide to the Synthesis of Biotinylated Human Gastrin Peptides

This technical guide provides a comprehensive overview of the methodologies employed in the synthesis, purification, and characterization of biotinylated human gastrin peptides. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing these valuable molecular probes. Human gastrin, a peptide hormone, plays a crucial role in stimulating gastric acid secretion. The process of biotinylation, which involves covalently attaching a biotin (B1667282) molecule to the peptide, allows for highly specific and high-affinity binding to avidin (B1170675) or streptavidin proteins. This interaction forms the basis for a wide array of biomedical and research applications, including immunoassays, affinity chromatography, and receptor localization studies.

The synthesis of gastrin peptides presents unique challenges due to their specific amino acid composition, including multiple glutamic acid residues and an acid-sensitive tryptophan. This guide will detail the modern solid-phase peptide synthesis (SPPS) techniques that have been successfully adapted to overcome these hurdles.

Core Methodologies: Synthesis and Biotinylation

The primary strategy for producing biotinylated human gastrin peptides involves a multi-stage process beginning with the assembly of the peptide backbone using Solid-Phase Peptide Synthesis (SPPS), followed by the chemical attachment of the biotin moiety, and concluding with rigorous purification and characterization.

1. Solid-Phase Peptide Synthesis (SPPS) of Human Gastrin

Modern SPPS, particularly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is the method of choice for synthesizing gastrin analogues.[1][2][3] This approach minimizes the use of harsh acidic conditions, which is critical for preserving the integrity of acid-sensitive residues like tryptophan.[1]

The general workflow for the SPPS of a human gastrin-17 analogue is as follows:

-

Resin Support : The synthesis begins with a solid support, typically a polar polydimethylacrylamide resin, which has proven effective for gastrin sequences.[1][2]

-

Amino Acid Coupling : Fmoc-protected amino acids are added sequentially to build the peptide chain from the C-terminus to the N-terminus. Each coupling cycle involves:

-

Deprotection : Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF).

-

Activation and Coupling : The next Fmoc-protected amino acid is activated using coupling reagents (e.g., HOBt/DIC) and then coupled to the newly exposed N-terminus of the peptide chain.

-

-

Side-Chain Protection : The side chains of reactive amino acids (e.g., glutamic acid, aspartic acid, tyrosine) are protected with acid-labile groups, such as t-butyl esters or ethers.[2]

-

Cleavage and Deprotection : Once the peptide sequence is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

A key modification for N-terminal biotinylation of human gastrin-17 is the substitution of the native N-terminal pyroglutamic acid (Pyr) with glutamic acid (Glu).[4] This provides a free primary amine on the N-terminus, which is essential for the subsequent biotinylation reaction.

2. N-Terminal Biotinylation

Following the successful synthesis and cleavage of the gastrin peptide, the biotin label is introduced. This is typically achieved by reacting the free N-terminal amine of the peptide with an activated biotin derivative, such as biotin-N-hydroxysuccinimide (Biotin-NHS) ester. The reaction is usually performed in a suitable buffer at a controlled pH to ensure specific and efficient labeling of the N-terminus.

Purification and Characterization

Purification is a critical step to isolate the desired biotinylated peptide from unreacted starting materials, truncated sequences, and other byproducts. A multi-step purification strategy is often employed.

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The primary method for purifying the crude peptide after synthesis and biotinylation is RP-HPLC. This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a C18 column and eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, with both phases typically containing a small amount of TFA. Fractions are collected and analyzed for purity.

2. Affinity Purification

A highly effective secondary purification step leverages the specific and strong interaction between biotin and avidin or streptavidin.[5][6][7] The RP-HPLC-purified peptide solution can be passed through a column containing streptavidin-functionalized resin (e.g., Streptavidin Sepharose).

-

Binding : The biotinylated gastrin peptide binds tightly to the immobilized streptavidin.

-

Washing : Unbiotinylated peptides and other impurities are washed away.

-

Elution : Eluting the bound peptide requires harsh, denaturing conditions due to the strength of the biotin-streptavidin interaction.

3. Characterization

The final purified product is characterized to confirm its identity and purity.

-

Mass Spectrometry (MS) : Used to verify the correct molecular weight of the biotinylated peptide.[8]

-

Analytical RP-HPLC : Used to assess the purity of the final product, which should ideally appear as a single, sharp peak.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of [Glu¹]-Human Gastrin-17

This protocol describes the manual synthesis of the human gastrin-17 analogue where the N-terminal pyroglutamic acid is replaced with glutamic acid.

-

Resin Preparation : Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, and then repeat for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling : Couple the first Fmoc-protected amino acid (Fmoc-Phe-OH) to the resin. Use a 4-fold molar excess of the amino acid, activated with HOBt and DIC in DMF. Allow the reaction to proceed for 2 hours.

-

Washing : Wash the resin with DMF to remove excess reagents.

-

Capping (Optional) : To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Peptide Chain Elongation : Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the gastrin sequence (Asp, Met, Trp, Gly, Tyr(tBu), Ala, Glu(OtBu)x5, Leu, Trp, Pro, Gly, Glu(OtBu)).

-

Final Deprotection : After the final amino acid is coupled, perform a final Fmoc deprotection as described in Step 2.

-

Cleavage and Side-Chain Deprotection : Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v) for 2-3 hours at room temperature.[9]

-

Peptide Precipitation : Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Collection : Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Protocol 2: N-Terminal Biotinylation

-

Dissolution : Dissolve the crude [Glu¹]-Human Gastrin-17 peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).

-

Biotin Reagent : In a separate tube, dissolve a 1.5-fold molar excess of Biotin-NHS ester in a small amount of DMF or DMSO.

-

Reaction : Add the Biotin-NHS solution to the peptide solution dropwise while stirring.

-

Incubation : Allow the reaction to proceed for 4 hours at room temperature.

-

Quenching : Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris or glycine, to consume any excess Biotin-NHS ester.

-

Acidification : Acidify the reaction mixture with a small amount of TFA to prepare it for purification.

Protocol 3: RP-HPLC Purification

-

Sample Preparation : Dissolve the crude biotinylated peptide from Protocol 2 in the HPLC starting mobile phase (e.g., 95% Water/5% Acetonitrile (B52724)/0.1% TFA).

-

Column Equilibration : Equilibrate a preparative C18 RP-HPLC column with the starting mobile phase.

-

Injection and Elution : Inject the sample onto the column. Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA). A typical gradient might be 5% to 65% acetonitrile over 60 minutes.

-

Fraction Collection : Monitor the column effluent at 220 nm and 280 nm and collect fractions corresponding to the major product peak.

-

Analysis : Analyze the collected fractions for purity using analytical RP-HPLC and for mass using MS.

-

Lyophilization : Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.

Data Presentation

Table 1: Characteristics of Biotin-[Glu¹]-Human Gastrin-17

| Parameter | Description |

| Sequence | Biotin-Glu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ |

| Modification | N-terminal Biotinylation, C-terminal Amidation |

| Molecular Formula | C₁₀₇H₁₄₁N₂₂O₃₇PS₂ (phosphorylated form) |

| Molecular Weight | ~2422.53 Da (phosphorylated); ~2342.5 Da (non-phosphorylated)[10] |

| Purity (Post-HPLC) | >95% (as determined by analytical RP-HPLC) |

| Appearance | White lyophilized powder |

Table 2: Typical RP-HPLC Purification Parameters

| Parameter | Specification |

| Column | Preparative C18, 10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 60 minutes |

| Flow Rate | 10-20 mL/min (preparative scale) |

| Detection Wavelength | 220 nm, 280 nm |

Visualizations

Caption: Overall workflow for the synthesis and purification of biotinylated human gastrin peptides.

Caption: Schematic of the N-terminal biotinylation reaction of a gastrin peptide.

Caption: Workflow for affinity purification using a streptavidin column.

Applications of Biotinylated Gastrin Peptides

The resulting high-purity biotinylated gastrin peptides are versatile tools for a variety of research applications. Their ability to bind to streptavidin-conjugated probes makes them invaluable for:

-

Receptor Binding Assays : Studying the interaction of gastrin with its receptor (the cholecystokinin (B1591339) B receptor, CCKBR) on cell surfaces.[8]

-

Receptor Visualization : Visualizing the location and distribution of gastrin receptors in tissue sections using streptavidin linked to a fluorescent dye or an enzyme.[8][11]

-

Pull-Down Assays : Immobilizing the peptide on streptavidin beads to capture and identify binding partners from cell lysates.[12]

-

Immunoassays : Developing sensitive ELISAs and other immunoassays for detecting anti-gastrin antibodies or gastrin-binding proteins.

References

- 1. Peptide synthesis. Part 5. Solid-phase synthesis of [15-leucine]little gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Peptide synthesis. Part 4. Solid-phase syntheses of peptides related to gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Peptide synthesis. Part 4. Solid-phase syntheses of peptides related to gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Biotin-Gastrin-1, human (1-17) - 1 mg [anaspec.com]

- 5. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biotin Affinity Purification | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 8. Biotinylation of a bombesin/gastrin-releasing peptide analogue for use as a receptor probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. peptide.com [peptide.com]

- 11. Visualisation of the gastrin receptor within rat mucosa using a biotinylated gastrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

The Role of Gastrin-1 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cell signaling pathways activated by Gastrin-1. For the purposes of this document, "Biotin-Gastrin-1" is considered a valuable research tool—a biotinylated analog of Gastrin-1 used for receptor binding and visualization studies. The core signaling activity is inherent to the Gastrin-1 peptide itself. This guide details the molecular mechanisms, presents quantitative data from key experiments, and provides detailed experimental protocols relevant to the study of Gastrin-1 signaling.

Introduction to Gastrin-1 and its Receptor

Gastrin-1, a peptide hormone, is a crucial regulator of gastric acid secretion and plays a significant role in the growth and differentiation of the gastrointestinal mucosa.[1][2] Its biological effects are primarily mediated through the Cholecystokinin (B1591339) B Receptor (CCKBR), also known as the gastrin receptor.[3][4] The CCKBR is a G-protein coupled receptor (GPCR) that, upon binding to gastrin, initiates a cascade of intracellular signaling events.[5][6]

Core Signaling Pathways of Gastrin-1

The binding of Gastrin-1 to the CCKBR triggers multiple downstream signaling pathways, primarily through the activation of Gq/11 proteins. These pathways culminate in diverse cellular responses, including proliferation, differentiation, and apoptosis.[2][7] The principal signaling cascades are outlined below.

Phospholipase C (PLC) Pathway and Calcium Mobilization

Upon activation, the Gq protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[9][10] This transient increase in intracellular calcium is a critical event in gastrin-induced signaling.

Protein Kinase C (PKC) Activation

The other second messenger, DAG, along with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family.[8][11] Activated PKC isoforms then phosphorylate a variety of downstream target proteins on serine and threonine residues, thereby propagating the signal and leading to various cellular responses.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Gastrin-1 is a potent activator of the MAPK/ERK signaling cascade, a key pathway in the regulation of cell proliferation and differentiation.[4][12] Activation of this pathway can occur through several mechanisms, including PKC-dependent and independent routes. One major mechanism involves the activation of the Ras-Raf-MEK-ERK cascade.[12] The phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK) are hallmark events of gastrin-induced signaling.

Quantitative Data on Gastrin-1 Signaling

The following tables summarize quantitative data from various studies investigating the effects of gastrin on key signaling events.

Table 1: Gastrin-Induced ERK1/2 Phosphorylation

| Cell Line | Gastrin Analog | Concentration | Fold Change in p-ERK1/2 | Reference |

| HT-29 | Pentagastrin | Not Specified | ~1.34-fold increase | [12] |

Table 2: Gastrin Receptor Binding Affinity

| Ligand | Receptor | Cell/Tissue | Kd (M) | Reference |

| 125I-Gastrin | Gastrin Receptor | Rat Gastric Mucosa | 4 x 10-10 | [13] |

Table 3: Gastrin-Stimulated Calcium Mobilization

| Cell Type | Gastrin Concentration | Observed Effect | Reference |

| Gastric Gland Parietal Cells | 1 nM | Abolished by H2 receptor antagonist | [9] |

| Gastric Gland Parietal Cells | 10 nM | Signal restored in the presence of H2 receptor antagonist | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Gastrin-1 signaling pathways.

Western Blotting for Phospho-ERK1/2

This protocol is for the detection of phosphorylated ERK1/2 in cell lysates following stimulation with Gastrin-1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against phospho-ERK1/2 (p-ERK1/2)

-

Primary antibody against total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal p-ERK levels. Treat cells with desired concentrations of Gastrin-1 for the specified time.

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 9. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[1][14][15][16][17]

Intracellular Calcium Imaging

This protocol outlines the measurement of intracellular calcium concentration changes in response to Gastrin-1 stimulation using a fluorescent calcium indicator.

Materials:

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Gastrin-1 stock solution

-

Fluorescence microscope with an imaging system capable of ratiometric imaging

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

-

Dye Loading: Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Imaging Setup: Mount the coverslip on the microscope stage. Perfuse the cells with HBSS.

-

Baseline Measurement: Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Stimulation: Add Gastrin-1 to the perfusion buffer at the desired concentration.

-

Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths during and after stimulation.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). This ratio is proportional to the intracellular calcium concentration.[9]

In Vitro PKC Kinase Assay

This protocol describes a method to measure the activity of PKC from cell lysates after Gastrin-1 stimulation.

Materials:

-

Cell lysis buffer

-

PKC substrate (e.g., a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Cell Treatment and Lysate Preparation: Treat cells with Gastrin-1. Lyse the cells and prepare a clarified cell lysate.

-

Kinase Reaction: Set up the kinase reaction in a microcentrifuge tube by adding the cell lysate, PKC substrate, and kinase reaction buffer.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop Reaction and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper.

-